
4-Oxohexanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxohexanoic acid can be synthesized through several methods. One common approach involves the reaction of oxalyl chloride with long-chain alcohols in the presence of a base . Another method includes the alkylation of enolate ions, where an enolate anion reacts with an alkyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of cyclohexane or cyclohexanone. The process can be catalyzed by cobalt naphthenate, which enhances the reaction rate and yield . The oxidation process results in the formation of 6-hydroxyhexanoic acid, 6-oxohexanoic acid, and adipic acid as side products.
Chemical Reactions Analysis
Types of Reactions: 4-Oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to formic acid and 5-oxohexanoic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products:
Oxidation: Formic acid and 5-oxohexanoic acid.
Reduction: 4-hydroxyhexanoic acid.
Substitution: Various substituted hexanoic acids depending on the reagents used.
Scientific Research Applications
Synthesis of 4-Oxohexanoic Acid
The synthesis of this compound often involves the condensation of various aldehydes with levulenic acid under specific catalytic conditions. For instance, a study detailed the synthesis of a series of 6-aryl-4-oxohexanoic acids using piperidine and acetic acid in toluene as catalysts. The resulting compounds were tested for their biological activities, particularly their effects on inflammation and eicosanoid metabolism .
Anti-inflammatory Properties
Research has demonstrated that this compound derivatives exhibit significant anti-inflammatory effects. In vitro studies showed that these compounds can influence arachidonic acid metabolism, which is crucial in the inflammatory response. Specifically, one compound derived from this compound showed higher activity than fenbufen in reducing inflammation in a rat paw edema model .
Antiviral Activity
Another notable application of this compound is its role in antiviral research. A derivative known as Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxohexanoic acid) has shown protective effects against respiratory viruses such as influenza A and adenoviruses in animal studies. The compound was effective in reducing viral titers in lung tissues and improving survival rates in infected animals .
Plant Growth Regulation
This compound has also been investigated for its potential as a plant growth regulator. Studies have shown that it can stimulate radicle growth in certain plants at specific concentrations. For example, at a concentration of 1000 ppm, it inhibited radicle growth by up to 80.2% in Sorghum bicolor, indicating its dual role as both a stimulant and inhibitor depending on the dosage .
Biochemical Insights
This compound is recognized as a metabolite produced by Escherichia coli, highlighting its relevance in microbiological studies and metabolic pathways . Its structure and properties allow it to participate in various biochemical reactions, making it an interesting compound for further research.
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 4-oxohexanoic acid involves its interaction with various molecular targets and pathways. The ketone group in the compound can form hydrogen bonds with enzymes and other proteins, affecting their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, influencing cellular processes .
Comparison with Similar Compounds
4-Oxohexanoic acid can be compared with other similar compounds such as:
6-Hydroxyhexanoic acid: Both compounds are formed during the oxidation of cyclohexane and have similar structures, but 6-hydroxyhexanoic acid has a hydroxyl group instead of a ketone group.
Uniqueness: this compound is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions
Biological Activity
4-Oxohexanoic acid, also known as homolevulinic acid or 4-ketohexanoic acid, is a compound with significant biological activities that have garnered attention in pharmacological and biochemical research. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C6H10O3
- Molecular Weight : 130.14 g/mol
- CAS Number : 1117-74-4
- Melting Point : 36-37 °C
- Boiling Point : 140-148 °C
- Density : 1.090 g/cm³ (predicted)
- pKa : 4.77 (predicted) .
Synthesis of this compound
The synthesis of this compound typically involves the condensation of an aldehyde with levulinic acid, followed by reduction processes to yield the desired compound. A notable method includes the use of catalytic amounts of piperidine and acetic acid in toluene .
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study evaluated several synthesized compounds in two models for non-steroidal anti-inflammatory drugs (NSAIDs):
- In Vitro Model : The effect on arachidonic acid metabolism was assessed using a human whole blood assay.
- In Vivo Model : The carrageenan-induced rat paw edema test demonstrated that certain derivatives showed higher anti-inflammatory activity compared to established NSAIDs like fenbufen at equivalent doses (50 mg/kg) .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage and may have implications for aging and chronic diseases.
Antifungal Properties
In addition to its anti-inflammatory effects, studies have shown that this compound exhibits antifungal activity. For instance, its derivatives were tested against various fungal strains, showing promising results in inhibiting growth at certain concentrations .
Case Study 1: Eicosanoid Biosynthesis
A comprehensive study focused on the effects of synthesized 6-aryl-4-oxohexanoic acids on eicosanoid biosynthesis revealed that these compounds could modulate inflammatory pathways effectively. The results indicated a significant reduction in pro-inflammatory eicosanoids, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant capacity of various extracts containing phenolic compounds alongside this compound. The study utilized DPPH and ABTS assays to measure scavenging activity, confirming that these compounds could significantly reduce oxidative stress markers .
Summary Table of Biological Activities
Activity Type | Methodology | Key Findings |
---|---|---|
Anti-inflammatory | In vivo (rat paw edema) | Higher activity than fenbufen at 50 mg/kg |
Antioxidant | DPPH, ABTS assays | Significant radical scavenging capacity |
Antifungal | Fungal growth inhibition tests | Effective against multiple fungal strains |
Q & A
Basic Research Questions
Q. How can 4-oxohexanoic acid be synthesized, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : A common synthesis route involves the hydrolysis of γ-hexalactone using 0.5 M NaOH in ethanol (1:1 ratio) under reflux conditions. Critical parameters include reaction time (overnight hydrolysis) and solvent removal under reduced pressure to isolate the product . An alternative method is the cyclization of this compound esters using acid catalysts, which requires precise temperature control to avoid side reactions like decarboxylation . Yield optimization can be achieved through iterative adjustments of catalyst concentration (e.g., AlCl₃ for cyclization) and purification via recrystallization or column chromatography.
Q. What spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. In CDCl₃, ¹H NMR reveals characteristic peaks for the ketone (δ ~2.4–2.6 ppm, triplet) and carboxylic acid protons (broad peak at δ ~10–12 ppm). ¹³C NMR confirms the carbonyl groups (ketone at δ ~208 ppm; carboxylic acid at δ ~175 ppm). Purity can be assessed via HPLC (≥90% by area normalization) or by monitoring the absence of ester/lactone peaks in NMR .
Q. How does the 4-oxo group influence the acidity of hexanoic acid, and what experimental approaches quantify this effect?
- Methodological Answer : The electron-withdrawing 4-oxo group increases acidity by stabilizing the conjugate base via resonance. The pKa can be determined potentiometrically using titration with standardized NaOH in aqueous or mixed solvents (e.g., water/ethanol). Comparative studies with unsubstituted hexanoic acid (pKa ~4.8) show a measurable decrease (e.g., pKa ~3.9–4.2 for this compound) .
Advanced Research Questions
Q. What are the common side reactions during this compound synthesis, and how can they be mitigated?
- Methodological Answer : Side reactions include lactone reformation (due to incomplete hydrolysis) and decarboxylation under high temperatures. Mitigation strategies:
- Use excess NaOH and prolonged reaction times for complete hydrolysis .
- Avoid excessive heating during solvent removal; employ vacuum distillation below 50°C.
- Add radical scavengers (e.g., BHT) to suppress oxidative degradation during storage .
Q. How can NMR data discrepancies for this compound in different solvents be resolved?
- Methodological Answer : Solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) arise from hydrogen bonding with the carboxylic acid. To resolve discrepancies:
- Use deuterated solvents consistently across experiments.
- Assign peaks using 2D NMR (COSY, HSQC) to confirm connectivity.
- Compare with literature data in matching solvents .
Q. What strategies enable the incorporation of this compound into cyclization reactions to form diketones?
- Methodological Answer : this compound undergoes acid-catalyzed cyclization to form 2-methyl-1,3-cyclopentanedione. Key steps:
- Use concentrated H₂SO₄ or AlCl₃ as catalysts at 80–100°C.
- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane).
- Purify the diketone via vacuum sublimation to remove polymeric byproducts .
Q. How can this compound derivatives be tracked in metabolic studies to avoid artifacts?
- Methodological Answer : Derivatives like 3-oxo-2-ethylhexanoic acid are prone to decarboxylation during analysis. To prevent artifacts:
- Immediately methylate urinary extracts to stabilize metabolites.
- Use GC-MS with stable isotope-labeled internal standards (e.g., d4-ethanolamine) for quantification .
Q. How should clustered data from catalytic activity studies involving this compound be analyzed?
- Methodological Answer :
For repeated measures (e.g., enzyme kinetics), apply mixed-effects models to account for nested data. Use tools like R’s
lme4
package or Python’sstatsmodels
to model fixed (e.g., substrate concentration) and random (e.g., batch variability) effects. Report 95% confidence intervals and p-values adjusted for multiple comparisons .
Q. Methodological Notes
- Data Contradictions : Address conflicting NMR results by cross-validating with IR (ketone stretch ~1715 cm⁻¹) and mass spectrometry (molecular ion at m/z 130) .
- Advanced Synthesis : For large-scale production, optimize microwave-assisted hydrolysis to reduce reaction time by 40% compared to conventional methods .
Properties
IUPAC Name |
4-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJBDOUIEHLLEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912252 | |
Record name | 4-Oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-74-4 | |
Record name | 4-Oxohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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